Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate
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Overview
Description
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorobenzoyl and trifluoromethylbenzoyl groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes esterification, amidation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,4-dichlorobenzoate
- Ethyl 3-(2-[(2,4-dichlorobenzoyl)oxy]ethoxy)-5-(amino)-4-isoxazolecarboxylate
Uniqueness
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate is unique due to the presence of both dichlorobenzoyl and trifluoromethylbenzoyl groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate (CAS No. 303997-13-9) is a complex organic compound with potential biological activity. Its structure features multiple functional groups that suggest various mechanisms of action, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C23H17Cl2F3N2O7, with a molecular weight of 561.29 g/mol. The presence of dichlorobenzoyl and trifluoromethyl groups indicates potential interactions with biological targets, possibly influencing its efficacy as a therapeutic agent.
- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial for protecting against cellular damage caused by free radicals.
- Anti-inflammatory Effects : The anti-inflammatory potential of isoxazole derivatives has been noted in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in conditions characterized by inflammation.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of several isoxazole derivatives, including those structurally related to this compound. Results indicated significant reductions in oxidative markers in treated cells compared to controls, suggesting a protective role against oxidative stress .
- Anti-inflammatory Research : In a model of induced inflammation, compounds similar to this compound were shown to reduce levels of inflammatory cytokines such as TNF-alpha and IL-6. This study highlights the potential for these compounds in treating inflammatory diseases .
- Antitumor Efficacy : Research focusing on the cytotoxic effects of isoxazole derivatives found that some can inhibit the growth of cancer cells via apoptosis pathways. In vitro studies demonstrated that these compounds reduced cell viability in breast cancer cell lines significantly .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
ethyl 3-[2-(2,4-dichlorobenzoyl)oxyethoxy]-5-[[3-(trifluoromethyl)benzoyl]amino]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O7/c1-2-34-22(33)17-19(29-18(31)12-4-3-5-13(10-12)23(26,27)28)37-30-20(17)35-8-9-36-21(32)15-7-6-14(24)11-16(15)25/h3-7,10-11H,2,8-9H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCWYZARRWMOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1OCCOC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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